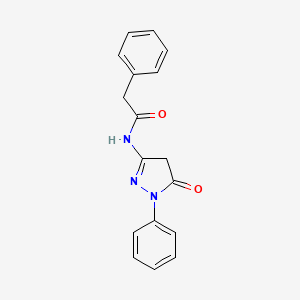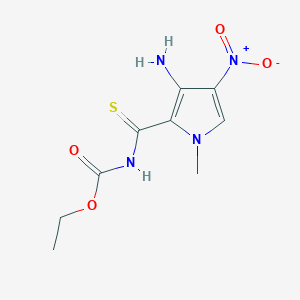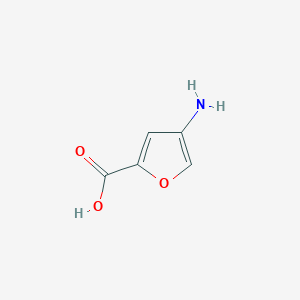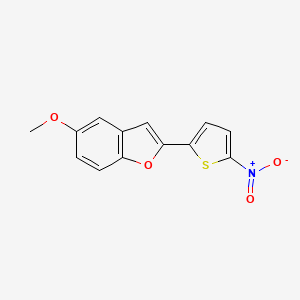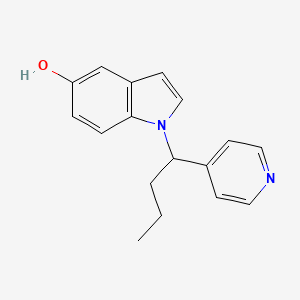
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a pyridine ring attached to a butyl chain, which is further connected to an indole ring with a hydroxyl group at the 5-position.
准备方法
The synthesis of 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-pyridylbutylamine with indole-5-carboxaldehyde under acidic conditions to form the desired product. The reaction typically proceeds through a condensation reaction followed by reduction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context.
相似化合物的比较
1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol can be compared with other similar compounds such as:
1-(1-(Pyridin-4-yl)ethyl)-1H-indol-5-ol: This compound has a shorter alkyl chain, which may affect its biological activity and solubility.
1-(1-(Pyridin-3-yl)butyl)-1H-indol-5-ol: The position of the pyridine ring is different, which can influence its binding affinity to molecular targets.
1-(1-(Pyridin-4-yl)butyl)-1H-indol-3-ol: The hydroxyl group is at a different position on the indole ring, potentially altering its reactivity and biological effects.
属性
CAS 编号 |
141101-98-6 |
|---|---|
分子式 |
C17H18N2O |
分子量 |
266.34 g/mol |
IUPAC 名称 |
1-(1-pyridin-4-ylbutyl)indol-5-ol |
InChI |
InChI=1S/C17H18N2O/c1-2-3-16(13-6-9-18-10-7-13)19-11-8-14-12-15(20)4-5-17(14)19/h4-12,16,20H,2-3H2,1H3 |
InChI 键 |
DLGOBDHCLPHUCO-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CC=NC=C1)N2C=CC3=C2C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



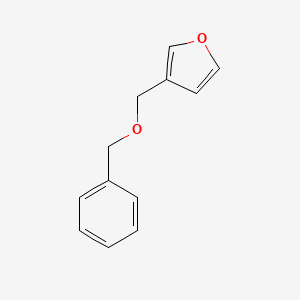
![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)
![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)
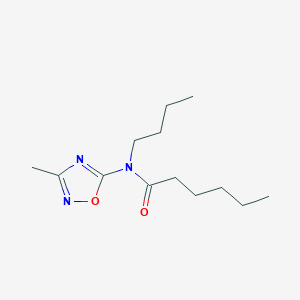

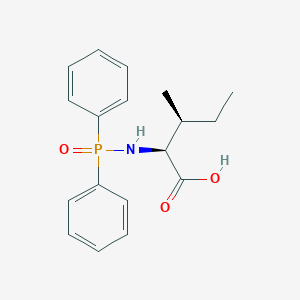
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
